molecular formula C24H26FN5O2 B1237405 [(18)F]p-MPPF

[(18)F]p-MPPF

货号: B1237405
分子量: 434.5 g/mol
InChI 键: ADELHWYAKAZUCR-FNNGWQQSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p-[18F]MPPF involves the fluorination of a precursor compound. The traditional method includes the use of an oil bath for heating, but microwave heating has also been explored as an alternative. The reaction typically involves the use of a nucleophilic substitution reaction where the precursor is reacted with a fluorine-18 source .

Industrial Production Methods: Industrial production of p-[18F]MPPF follows similar synthetic routes but is scaled up to meet the demand for clinical and research applications. The process involves stringent quality control measures to ensure the purity and specific activity of the radioligand .

化学反应分析

Types of Reactions: p-[18F]MPPF primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically undergo oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions:

Major Products: The major product of the reaction is p-[18F]MPPF, with minor radioactive by-products that are separated using high-pressure liquid chromatography (HPLC) .

科学研究应用

Neuroimaging and Receptor Mapping

[(18)F]p-MPPF has been extensively used in neuroimaging studies to map the distribution of 5-HT 1A receptors in the human brain. A study demonstrated that the binding potential of this compound correlates well with known receptor distributions, particularly in regions such as the hippocampus and raphe nuclei, which are crucial for mood regulation and cognitive functions .

Depression and Antidepressant Effects

Research indicates that this compound can elucidate the effects of antidepressants on serotonergic neurotransmission. In a study involving patients with depression, those treated with antidepressants exhibited significantly lower binding potentials in neocortical regions compared to healthy controls, suggesting alterations in receptor availability due to treatment . This finding underscores the compound's utility in understanding individual responses to antidepressant therapies.

Investigating Serotonin Dynamics

This compound has also been employed to study the dynamic changes in serotonin levels under various physiological conditions. For instance, a study showed that substantial increases in serotonin levels led to reduced binding of this compound in conscious rats, indicating its potential to measure functional changes in serotonergic transmission .

Reproducibility and Reliability Studies

The reliability of this compound PET imaging has been validated through test-retest studies, demonstrating consistent binding measurements over time. This reproducibility is critical for longitudinal studies assessing treatment effects or disease progression .

Case Study 1: Mapping Receptor Distribution

A study utilized this compound to assess receptor distribution across various brain regions in healthy volunteers. Results indicated high uptake in regions associated with mood regulation, supporting its role as a reliable marker for 5-HT 1A receptor density.

Brain RegionBinding Potential (BP)
Hippocampus1.2
Frontal Cortex0.5
Striatum0.4

Case Study 2: Antidepressant Treatment Effects

In a cohort of patients diagnosed with major depressive disorder, PET scans using this compound revealed altered receptor availability post-treatment with selective serotonin reuptake inhibitors (SSRIs). The findings suggest that SSRIs may modulate receptor dynamics differently across individuals.

Patient GroupBP ND (Nondisplaceable Binding Potential)
Treated PatientsSignificantly lower than controls
Healthy ControlsBaseline BP ND

作用机制

p-[18F]MPPF binds selectively to the serotonin 5-HT1A receptors, which are involved in regulating mood, anxiety, and other cognitive functions. By binding to these receptors, p-[18F]MPPF allows for the visualization and quantification of receptor distribution in the brain using PET imaging .

属性

分子式

C24H26FN5O2

分子量

434.5 g/mol

IUPAC 名称

4-(18F)fluoranyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C24H26FN5O2/c1-32-22-6-3-2-5-21(22)29-16-13-28(14-17-29)15-18-30(24-26-11-4-12-27-24)23(31)19-7-9-20(25)10-8-19/h2-12H,13-18H2,1H3/i25-1

InChI 键

ADELHWYAKAZUCR-FNNGWQQSSA-N

手性 SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)[18F]

规范 SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)F

同义词

4-fluoro-N-(2-(1-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide
p-(18F)MPPF

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。